molecular formula C4H10N4O B12360393 4-Amino-6-methyl-1,3,5-triazinan-2-one

4-Amino-6-methyl-1,3,5-triazinan-2-one

Cat. No.: B12360393
M. Wt: 130.15 g/mol
InChI Key: YZBJHZZFUITLTK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The compound’s IUPAC name, 4-amino-6-methyl-1,3,5-triazinan-2-one, reflects its saturated triazine backbone (triazinan) with a ketone group at position 2, an amino substituent at position 4, and a methyl group at position 6. The molecular formula C₄H₉N₃O corresponds to a molar mass of 115.13 g/mol, as confirmed by PubChem’s computed data. The SMILES notation CN1CNCNC1=O encodes the cyclic arrangement, with the methyl group attached to nitrogen at position 1 and the ketone at position 2 (Figure 1).

Table 1: Key Structural Properties of 4-Amino-6-methyl-1,3,5-triazinan-2-one

Property Value Source
IUPAC Name 4-amino-6-methyl-1,3,5-triazinan-2-one PubChem
Molecular Formula C₄H₉N₃O PubChem
Molecular Weight 115.13 g/mol PubChem
SMILES CN1CNCNC1=O PubChem

X-ray crystallography of analogous triazinanones, such as 2-amino-4-(4-bromophenyl)-8-trifluoromethyl-3,4-dihydropyrimido[1,2-a]triazin-6(5H)-one, demonstrates flattened half-boat conformations in the triazine ring, suggesting similar structural dynamics in the title compound.

Historical Development in Heterocyclic Chemistry

The synthesis of triazinanones emerged from advancements in Grignard reagent applications for triazine functionalization. A 1997 patent detailed the reaction of cyanuric chloride with methyl magnesium chloride to produce 6-methyl-2,4-dichloro-1,3,5-triazine, followed by methoxylation and methylamine substitution. While this process targeted 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine, it established foundational methodologies for N-alkylation and ring saturation later adapted for 4-amino-6-methyl-1,3,5-triazinan-2-one.

Modern routes, as evidenced by PubChem’s 2019 creation date for this compound, likely employ catalytic hydrogenation or reductive amination to saturate the triazine ring while preserving the amino and methyl substituents. These methods contrast with earlier approaches that relied on harsh halogenation conditions.

Positional Isomerism in Triazinanone Derivatives

Positional isomerism in triazinanones arises from nitrogen atom arrangement and substituent placement. For example:

  • 4-Amino-6-methyl-1,3,5-triazin-2-ol (CID 135399234) replaces the ketone with a hydroxyl group, altering hydrogen-bonding capacity.
  • 1,3,5-Triazin-2(1H)-one (CID 13907883) lacks saturation and substituents, exhibiting planar geometry.
  • 4-Amino-6-((1-methylethyl)amino)-1,3,5-triazin-2(1H)-one (CID 135510207) introduces a branched isopropylamino group, increasing steric hindrance.

Table 2: Comparative Analysis of Triazinanone Isomers

Compound Key Structural Features Molecular Weight (g/mol)
4-Amino-6-methyl-1,3,5-triazinan-2-one Saturated ring, methyl at N1, ketone at C2 115.13
4-Amino-6-methyl-1,3,5-triazin-2-ol Unsaturated ring, hydroxyl at C2 142.13
1,3,5-Triazin-2(1H)-one Planar ring, no substituents 97.08
4-Amino-6-(isopropylamino)-1,3,5-triazin-2-one Isopropylamino at C6, unsaturated ring 169.19

The saturated triazinanone core in 4-amino-6-methyl-1,3,5-triazinan-2-one enhances conformational flexibility compared to aromatic analogues, enabling unique intermolecular interactions. Substituent positioning further modulates electronic effects; the methyl group at N1 induces steric shielding, while the amino group at C4 participates in hydrogen bonding.

Properties

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

4-amino-6-methyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C4H10N4O/c1-2-6-3(5)8-4(9)7-2/h2-3,6H,5H2,1H3,(H2,7,8,9)

InChI Key

YZBJHZZFUITLTK-UHFFFAOYSA-N

Canonical SMILES

CC1NC(NC(=O)N1)N

Origin of Product

United States

Preparation Methods

Reaction Overview

Cyanuric chloride (1,3,5-trichloro-1,3,5-triazinan-2-one) serves as a versatile precursor due to its three reactive chlorine atoms, which can be selectively replaced under controlled conditions. The target compound is synthesized via sequential substitutions with methylamine and ammonia, followed by hydrolysis to introduce the ketone moiety.

Synthetic Procedure

  • Initial Substitution :
    Cyanuric chloride is dissolved in acetone at 0–5°C, and methylamine is added dropwise to replace one chlorine atom. The reaction is monitored via HPLC until completion (≤1.0% residual starting material).
    $$
    \text{Cyanuric chloride} + \text{CH}3\text{NH}2 \rightarrow \text{4-Chloro-6-methyl-1,3,5-triazinan-2-one} + \text{HCl}
    $$

  • Amination :
    The intermediate is treated with aqueous ammonia at 35–45°C to substitute a second chlorine atom, forming 4-amino-6-methyl-1,3,5-triazinan-2-one.
    $$
    \text{4-Chloro-6-methyl-1,3,5-triazinan-2-one} + \text{NH}_3 \rightarrow \text{4-Amino-6-methyl-1,3,5-triazinan-2-one} + \text{HCl}
    $$

  • Ketone Formation :
    The remaining chlorine atom is hydrolyzed using 32% sodium hydroxide at 45–50°C, followed by acidification with hydrochloric acid to yield the final product.
    $$
    \text{4-Amino-6-methyl-1,3,5-triazinan-2-one} \xrightarrow{\text{NaOH, } \Delta} \text{4-Amino-6-methyl-1,3,5-triazinan-2-one} + \text{NaCl}
    $$

Optimization Parameters

  • Solvent : Acetone for initial substitution; methanol for hydrolysis.
  • Temperature : 0–5°C (Step 1), 35–45°C (Step 2), 45–50°C (Step 3).
  • Yield : ~70–80% after purification via recrystallization.

Cyclocondensation of Urea Derivatives

Reaction Overview

This method involves cyclizing urea or thiourea with methylamine and formaldehyde under acidic conditions, forming the triazinanone ring via dehydration.

Synthetic Procedure

  • Methylguanidine Formation :
    Methylamine reacts with cyanamide in aqueous HCl to produce methylguanidine.
    $$
    \text{CH}3\text{NH}2 + \text{NH}2\text{CN} \rightarrow \text{CH}3\text{NHC}(\text{NH})\text{NH}_2
    $$

  • Cyclization :
    Methylguanidine is heated with formaldehyde and ammonium chloride at 80–90°C, inducing cyclization to form the triazinanone skeleton.
    $$
    \text{CH}3\text{NHC}(\text{NH})\text{NH}2 + \text{HCHO} \rightarrow \text{4-Amino-6-methyl-1,3,5-triazinan-2-one} + \text{H}_2\text{O}
    $$

Optimization Parameters

  • Catalyst : Ammonium chloride (10 mol%).
  • Temperature : 80–90°C.
  • Yield : ~60–65% after solvent evaporation and crystallization.

Hydrogenation of Triazine Derivatives

Reaction Overview

Unsaturated triazine precursors are hydrogenated to form the saturated triazinanone ring, followed by oxidation to introduce the ketone group.

Synthetic Procedure

  • Triazine Synthesis :
    2-Amino-4-methoxy-6-methyl-1,3,5-triazine is prepared via a one-pot reaction of cyanuric chloride with dimethyl malonate and ammonia.

  • Hydrogenation :
    The triazine derivative is hydrogenated at 50–60°C under 3–5 bar H₂ pressure using a palladium catalyst, saturating the ring.
    $$
    \text{2-Amino-4-methoxy-6-methyl-1,3,5-triazine} + 3\text{H}_2 \rightarrow \text{2-Amino-4-methoxy-6-methyl-1,3,5-triazinan-2-ol}
    $$

  • Oxidation :
    The intermediate is oxidized with potassium permanganate in acidic medium to form the ketone.
    $$
    \text{2-Amino-4-methoxy-6-methyl-1,3,5-triazinan-2-ol} \xrightarrow{\text{KMnO}4} \text{4-Amino-6-methyl-1,3,5-triazinan-2-one} + \text{H}2\text{O}
    $$

Optimization Parameters

  • Catalyst : 5% Pd/C.
  • Pressure : 3–5 bar H₂.
  • Yield : ~50–55% after column chromatography.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material Cyanuric chloride Urea derivatives Triazine derivative
Key Reagents Methylamine, NH₃ Formaldehyde, NH₄Cl H₂, KMnO₄
Temperature Range (°C) 0–50 80–90 50–60
Yield (%) 70–80 60–65 50–55
Purity (%) ≥98 ≥95 ≥90

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that triazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes the synthesis of 5-Aryl-6-(4-methylsulfonyl)-1,2,4-triazine derivatives, which showed strong COX-2 inhibitory activity and potential as anti-inflammatory agents .

Antiviral and Antimicrobial Properties

Triazines have been reported to possess antiviral activities against several pathogens. Their ability to inhibit viral replication makes them candidates for further development in antiviral therapies. Additionally, triazine derivatives have shown antimicrobial properties, making them useful in treating infections caused by bacteria and fungi .

Neuroprotective Effects

Some studies indicate that triazine derivatives may exhibit neuroprotective effects, potentially beneficial for treating neurodegenerative diseases. Compounds with triazine structures have been investigated for their anxiolytic and antidepressant activities, suggesting a role in mental health therapeutics .

Herbicides

4-Amino-6-methyl-1,3,5-triazinan-2-one is a key intermediate in the synthesis of several herbicides, such as metsulfuron methyl and chlorsulfuron. These herbicides are effective against broadleaf weeds and some grasses while exhibiting low toxicity to non-target organisms . The development of safer synthesis methods for these compounds enhances their applicability in agriculture.

Fungicides

The compound's structural characteristics allow it to interact with biological systems effectively, leading to its use as a fungicide. Research has indicated that certain triazine derivatives can inhibit fungal growth, providing an avenue for developing new agricultural fungicides .

Case Studies

StudyFindingsApplications
Arshad et al. (2020)Investigated the biological activities of triazine derivativesAnticancer and antimicrobial applications
Abdel-Rahman et al. (2020)Explored neuroprotective effects of triazine derivativesPotential treatments for neurodegenerative diseases
PMC6273912 (2016)Synthesized novel heterocyclic compounds with triazine coresAntiviral and antifungal applications

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Amino-6-methyl-1,3,5-triazinan-2-one with structurally analogous triazine derivatives, emphasizing substituent variations, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Use Key Differences
4-Amino-6-methyl-1,3,5-triazinan-2-one C₄H₈N₄O 128.14 g/mol Amino (C4), methyl (C6) Presumed herbicide Base structure for comparison
4-Amino-6-[(2-methyl-2-propanyl)amino]-1,3,5-triazin-2(5H)-one C₇H₁₃N₅O 191.21 g/mol Amino (C4), tert-butylamino (C6) Herbicide/Pesticide Bulkier tert-butyl group enhances lipophilicity
4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine C₄H₇N₅O 141.13 g/mol Hydroxy (C2), methylamino (C6) Not specified Hydroxy group increases polarity
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 g/mol Methoxy (C4), methyl (C6), sulfonyl Sulfonylurea herbicide Sulfonylurea moiety broadens herbicidal activity

Key Findings:

The hydroxy group in 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine increases polarity, which may reduce soil adsorption but improve water solubility .

Structural vs. Functional Relationships: Sulfonylurea derivatives like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) exhibit broader-spectrum herbicidal activity due to their sulfonylurea bridge, which interacts with acetolactate synthase (ALS) enzymes in plants . This contrasts with simpler triazinanones, which may target different pathways.

Synthetic Precursors :

  • 5-Methyl-1,3,5-triazinan-2-one (CAS 1910-89-0) shares upstream precursors (formaldehyde, urea, methylamine) with the target compound, suggesting analogous synthetic routes . However, downstream applications differ due to substituent modifications.

Research Limitations and Notes

  • Data Gaps: Physical properties (e.g., melting point, solubility) for 4-Amino-6-methyl-1,3,5-triazinan-2-one are unavailable, limiting direct comparisons with commercial herbicides like metsulfuron methyl ester .
  • Nomenclature Variability: Discrepancies in naming (e.g., triazinanone vs. triazinone) may arise from tautomerism or regional conventions, necessitating careful structural verification .
  • Application Scope : While evidence highlights herbicidal uses for analogs, the target compound’s exact mechanism remains speculative without dedicated studies.

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